molecular formula C14H15Cl2N3O2 B8048164 Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B8048164
M. Wt: 328.2 g/mol
InChI Key: DQDPZIRMUJBHTI-UHFFFAOYSA-N
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Description

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of Substituents: The 2,6-dichlorophenyl and 1-methylethyl groups are introduced through substitution reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while reduction could produce triazole amines.

Scientific Research Applications

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxylic acid derivatives: Similar in structure but with different substituents.

    1H-1,2,3-Triazole-5-carboxamide derivatives: Differ in the functional group attached to the triazole ring.

Uniqueness

Ethyl 1-(2,6-dichlorophenyl)-4-isopropyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-5-propan-2-yltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-4-21-14(20)13-11(8(2)3)17-18-19(13)12-9(15)6-5-7-10(12)16/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDPZIRMUJBHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NN1C2=C(C=CC=C2Cl)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-azido-1,3-dichloro-benzene (1.0 g) and 4-methyl-pent-2-ynoic acid ethyl ester (1.8 g) in toluene (5 mL) is heated to 120° C. overnight. Two regioisomers are observed in a range of 1:1 to 3:1 in favor of the desired product. The reaction is concentrated under reduced pressure and the residue is purified by flash chromatography, eluting with 5% ethyl acetate in hexanes. 1H NMR (400 MHz, CDCl3) δ 7.48 (d, 2H), 7.42 (t, 1H), 4.22 (q, 2H), 3.64 (m, 1H), 1.46 (d, 6H), 1.15 (t, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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